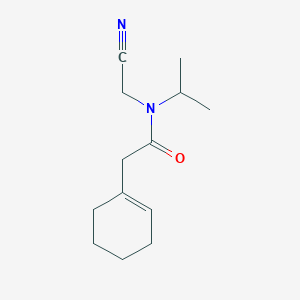
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of solid tumors.
Mechanism of Action
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rRNA gene promoter. This prevents the recruitment of the transcription initiation complex and subsequent transcription of rRNA. This leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide has been shown to have potent anti-cancer activity in preclinical models of solid tumors. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide has been shown to have synergistic effects with other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide is its selectivity for cancer cells, which allows for targeted therapy. Additionally, its synergistic effects with other anti-cancer agents make it a promising candidate for combination therapy. However, one limitation of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide is its potential toxicity, particularly in normal cells with high levels of rRNA synthesis.
Future Directions
For research on N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide include further preclinical studies to determine its efficacy and safety in various cancer types, as well as clinical trials to evaluate its potential as a cancer therapy. Additionally, research on the mechanism of action of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide may lead to the development of more selective and potent inhibitors of RNA polymerase I transcription.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide involves a multi-step process, which begins with the reaction of 2-cyclohexen-1-one with propan-2-ylamine to form 2-(cyclohex-1-en-1-yl)propan-2-amine. This intermediate is then reacted with chloroacetonitrile to form N-cyanomethyl-2-(cyclohex-1-en-1-yl)propan-2-amine, which is subsequently reacted with acetic anhydride to form N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)acetamide. Finally, this compound is reacted with propan-2-ylamine to form the final product, N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide.
Scientific Research Applications
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of solid tumors. It has been found to selectively inhibit RNA polymerase I transcription, which is required for the production of ribosomal RNA (rRNA) and the subsequent assembly of ribosomes. This leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexen-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)15(9-8-14)13(16)10-12-6-4-3-5-7-12/h6,11H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIASSZLKLAPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(cyclohex-1-en-1-yl)-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


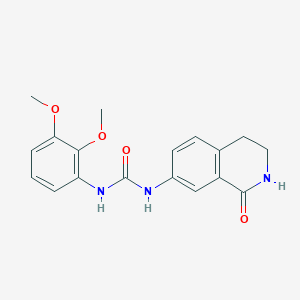
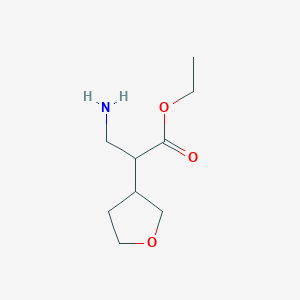
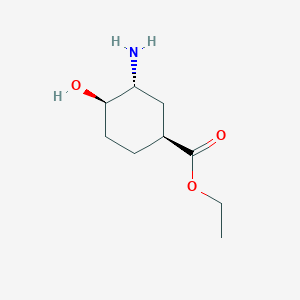
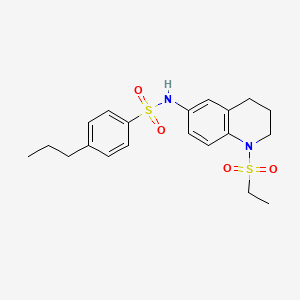


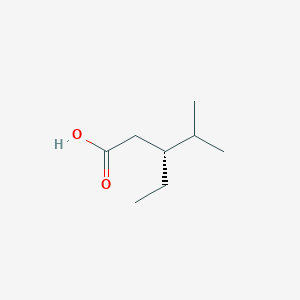
![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

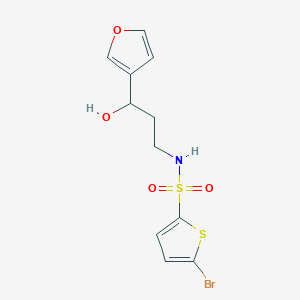
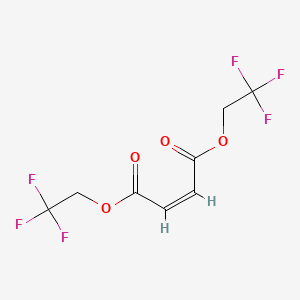
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)